8-(Diphenylamino)naphthalene-1,6-disulfonic acid
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Overview
Description
8-(Diphenylamino)naphthalene-1,6-disulfonic acid is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and a diphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylamino)naphthalene-1,6-disulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the diphenylamino group. The process begins with the sulfonation of naphthalene to form naphthalene-1,6-disulfonic acid. This intermediate is then reacted with diphenylamine under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Diphenylamino)naphthalene-1,6-disulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions may result in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
8-(Diphenylamino)naphthalene-1,6-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Diphenylamino)naphthalene-1,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The diphenylamino group can interact with various biological molecules, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with aqueous environments. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-(Diphenylamino)naphthalene-1,6-disulfonic acid can be compared with other similar compounds, such as:
Naphthalene-1,6-disulfonic acid: Lacks the diphenylamino group and has different chemical properties and applications.
8-(Phenylamino)naphthalene-1,6-disulfonic acid: Contains a phenylamino group instead of a diphenylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6274-84-6 |
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Molecular Formula |
C22H17NO6S2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
8-(N-phenylanilino)naphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C22H17NO6S2/c24-30(25,26)19-14-16-8-7-13-21(31(27,28)29)22(16)20(15-19)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H,(H,24,25,26)(H,27,28,29) |
InChI Key |
LYCOUVKWAVNVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C(=CC(=C3)S(=O)(=O)O)C=CC=C4S(=O)(=O)O |
Origin of Product |
United States |
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